molecular formula C8H17N B1345578 2,6-Dimethylcyclohexylamine CAS No. 6850-63-1

2,6-Dimethylcyclohexylamine

Cat. No. B1345578
CAS RN: 6850-63-1
M. Wt: 127.23 g/mol
InChI Key: KSGAAWJLYHYMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04429155

Procedure details

A catalyst consisting of 1.0% by weight of palladium and 0.5% by weight of praseodymium oxide, the remainder being aluminum oxide, in extrudate form is introduced into a 1 l cylindrical reaction tube and is heated to 200° C. A mixture of 60 g of 2,6-dimethylphenol and 360 g of liquid ammonia per hour is passed over this catalyst bed. At the same time, 100 liters (S.T.P.) of hydrogen are passed in co-current through the reaction tube under a pressure of 200 bar. The reaction product which leaves the tube is cooled under superatmospheric pressure and is then let down. About 62 g of crude product, which gives 60 g of pure 2,6-dimethylcyclohexylamine (corresponding to a yield of 96%) on distillation, are thereby obtained per hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
360 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
100 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-2].[Pr+3].[O-2].[O-2].[Pr+3].[O-2].[Al+3].[O-2].[O-2].[Al+3].[CH3:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=1O.[NH3:20]>[Pd].[H][H]>[CH3:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH:14]([CH3:18])[CH:13]1[NH2:20] |f:0.1.2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Pr+3].[O-2].[O-2].[Pr+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
liquid
Quantity
360 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
100 L
Type
solvent
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
in extrudate form is introduced into a 1 l cylindrical reaction tube
CUSTOM
Type
CUSTOM
Details
The reaction product which leaves the tube
TEMPERATURE
Type
TEMPERATURE
Details
is cooled under superatmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
Name
Type
product
Smiles
CC1C(C(CCC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.